molecular formula C28H22N4O4S B11555769 2-(2-methylphenoxy)-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]acetohydrazide

2-(2-methylphenoxy)-N'-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]acetohydrazide

Cat. No.: B11555769
M. Wt: 510.6 g/mol
InChI Key: ZENXGOMMOCZXMU-STBIYBPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methylphenoxy)-N’-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate molecular structure, which includes a quinazolinone moiety, a furan ring, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N’-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]acetohydrazide typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, followed by the introduction of the furan ring and the hydrazide linkage. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N’-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

2-(2-methylphenoxy)-N’-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]acetohydrazide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

    Industry: The compound’s unique properties may be exploited in the development of new materials or as intermediates in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N’-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]acetohydrazide is not fully understood, but it is believed to interact with specific molecular targets within biological systems. The quinazolinone moiety, for example, is known to bind to certain enzymes or receptors, potentially modulating their activity. The compound’s overall structure allows it to engage in multiple interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenoxy)-N’-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]acetohydrazide
  • 2-(2-methylphenoxy)-N’-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-(2-methylphenoxy)-N’-[(E)-{5-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]furan-2-yl}methylidene]acetohydrazide lies in its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and specificity for certain molecular targets.

Properties

Molecular Formula

C28H22N4O4S

Molecular Weight

510.6 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[(E)-[5-(4-oxo-3-phenylquinazolin-2-yl)sulfanylfuran-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C28H22N4O4S/c1-19-9-5-8-14-24(19)35-18-25(33)31-29-17-21-15-16-26(36-21)37-28-30-23-13-7-6-12-22(23)27(34)32(28)20-10-3-2-4-11-20/h2-17H,18H2,1H3,(H,31,33)/b29-17+

InChI Key

ZENXGOMMOCZXMU-STBIYBPSSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(O2)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(O2)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.